molecular formula C34H45N3O8 B8104304 tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Cat. No.: B8104304
M. Wt: 623.7 g/mol
InChI Key: IYUOKJUXPPDWCZ-UHFFFAOYSA-N
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Description

The compound tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate is a highly specialized molecule featuring a tert-butyl carbamate core linked to a polyethoxy chain and a complex azatricyclic moiety. This structural complexity suggests applications in drug design, particularly as a protease inhibitor or linker in bioconjugates, though direct biological data are absent in the provided evidence.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45N3O8/c1-34(2,3)45-33(40)36-17-19-42-21-23-44-25-24-43-22-20-41-18-16-35-31(38)14-15-32(39)37-26-29-10-5-4-8-27(29)12-13-28-9-6-7-11-30(28)37/h4-11H,14-26H2,1-3H3,(H,35,38)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUOKJUXPPDWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate is a complex organic molecule with potential biological activities that warrant detailed exploration. This article aims to summarize its biological activity based on existing research, including studies on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a tert-butyl group attached to a carbamate moiety, which is further linked to a series of ethoxy groups and a unique azatricyclohexadecane structure. The molecular formula is C32H60N4O8C_{32}H_{60}N_4O_8 with a molecular weight of 628.84 g/mol.

PropertyValue
Molecular FormulaC32H60N4O8
Molecular Weight628.84 g/mol
AppearanceColorless to pale yellow liquid
SolubilitySoluble in organic solvents
Storage ConditionsSealed in dry conditions at 2-8°C

Research indicates that compounds similar to tert-butyl N-carbamates often exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown inhibitory effects on tumor growth in animal models through mechanisms involving the modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Antioxidant Properties : Compounds with similar structures have been reported to scavenge free radicals, thus protecting cells from oxidative stress.

Case Studies

  • Antitumor Activity : A study investigated the effects of related compounds on cancer cell lines, revealing that certain structural modifications enhance their cytotoxicity against various cancer types. For instance, compounds with azatricyclo structures demonstrated significant inhibition of tumor growth in vitro and in vivo models .
  • Neuroprotective Effects : Research on structurally analogous compounds has indicated potential neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter levels and reduce neuroinflammation .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth in animal models
AntioxidantScavenging of free radicals
NeuroprotectiveModulation of neurotransmitter levels

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related tert-butyl carbamate derivatives:

Property Target Compound N-(tert-butyl)-2-(4-methoxyphenyl)-2-(N-propylacetamido)acetamide N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxybenzyl)acetamido)acetamide tert-ButylN-[2-(N-isobutyl-4-methoxy-benzenesulfonamido)ethyl]carbamate tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate
Molecular Formula C₃₄H₄₅N₃O₉ (estimated) C₁₈H₂₈N₂O₃ C₂₂H₂₇ClN₂O₃ C₁₉H₃₀N₂O₅S C₉H₁₈ClNO₃
Molecular Weight ~700 g/mol (estimated) 320.21 g/mol 402.17 g/mol 410.52 g/mol 223.70 g/mol
Key Substituents Azatricyclohexadecahexaen-yne, polyethoxy chain, 4-oxobutanoyl 4-Methoxyphenyl, propylacetamido 4-Chlorophenyl, 4-methoxybenzyl 4-Methoxybenzenesulfonamido, isobutyl 2-Chloroethoxy
Synthesis Method Likely multi-step (etherification, amidation, cyclization) Multicomponent reaction (Ugi-type) Multicomponent reaction (Ugi-type) Sulfonylation of tert-butyl 2-(isobutylamino)ethylcarbamate Single-step alkylation
Yield N/A 93% 95% Not reported Not reported
Melting Point N/A 170–172°C 124–126°C Not reported Not reported
Polarity (Rf) Likely low (due to polyethoxy chain) 0.34 (Et₂O:PE = 9:1) 0.26 (EtOAc:PE = 4:6) Not reported Not reported
Structural Features Rigid azatricyclic core, hydrophilic linker Flexible acetamido group, aromatic methoxyphenyl Chlorophenyl enhances lipophilicity Sulfonamide group, hydrogen-bonded crystal packing Simple chloroethoxy substituent
Potential Applications Drug conjugation, enzyme inhibition Biological activity studies (unspecified) Biological activity studies (unspecified) HIV-1 protease inhibition (implied by references) Intermediate in organic synthesis

Key Findings:

Structural Complexity : The target compound’s azatricyclic core distinguishes it from simpler tert-butyl carbamates. This feature may enhance binding specificity in biological systems but complicates synthesis .

Synthetic Efficiency : Multicomponent reactions (e.g., Ugi-type in ) achieve high yields (>90%), whereas the target compound’s synthesis likely requires lower-yielding, sequential steps.

Biological Relevance : Compounds with sulfonamide () or chlorophenyl () groups are linked to protease inhibition, suggesting the target compound could be optimized for similar applications.

Research Implications

  • Drug Design : The azatricyclic moiety’s rigidity could stabilize interactions with enzymatic pockets, analogous to sulfonamide-based HIV-1 protease inhibitors .
  • Synthetic Challenges : The target compound’s polyethoxy chain may necessitate orthogonal protection strategies to avoid side reactions during synthesis.
  • Structure-Activity Relationships (SAR) : Comparative studies with –4 highlight the importance of substituents on melting points and polarity, guiding future derivatization for desired physicochemical properties .

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